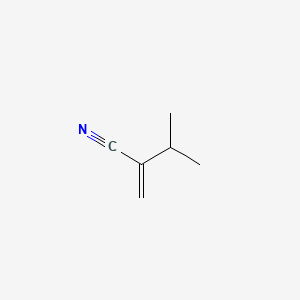
3-Bromo-2,2-dimethylpropanoyl chloride
Descripción general
Descripción
3-Bromo-2,2-dimethylpropanoyl chloride is an organic compound with the molecular formula C5H8BrClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a bromine atom and an acyl chloride group, making it a valuable reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-2,2-dimethylpropanoyl chloride can be synthesized through several methods. One common approach involves the bromination of 2,2-dimethylpropanoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques helps achieve high efficiency in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,2-dimethylpropanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, alcohols, and thiols are commonly used.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions to prevent hydrolysis.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
3-Bromo-2,2-dimethylpropanoyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,2-dimethylpropanoyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to introduce the 3-bromo-2,2-dimethylpropanoyl moiety into target compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylpropanoyl chloride: Similar structure but with one less methyl group.
3-Chloro-2,2-dimethylpropanoyl chloride: Similar structure but with a chlorine atom instead of bromine.
2,2-Dimethylpropanoyl chloride: Lacks the bromine atom.
Uniqueness
3-Bromo-2,2-dimethylpropanoyl chloride is unique due to the presence of both a bromine atom and an acyl chloride group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution and coupling reactions .
Propiedades
IUPAC Name |
3-bromo-2,2-dimethylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrClO/c1-5(2,3-6)4(7)8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSKAZARRBXDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297429 | |
| Record name | 3-bromo-2,2-dimethylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-17-5 | |
| Record name | NSC115938 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2,2-dimethylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-(2-carboxyethyl)-1H-imidazol-3-ium-3-yl]propanoate](/img/structure/B1654849.png)


![N-[(Z)-[4-(Dimethylamino)phenyl]methylideneamino]-5-nitropyridin-2-amine](/img/structure/B1654855.png)




![{3-[((1R)-1-phenylethyl)amino]propyl}benzylamine](/img/structure/B1654861.png)
![7-Chloro-2-[(4-chlorophenyl)methylsulfanyl]-3-(3,4-dichlorophenyl)quinazolin-4-one](/img/structure/B1654864.png)

